molecular formula C29H24N4O2 B2736512 1-{[1,1'-biphenyl]-2-yl}-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea CAS No. 548749-14-0

1-{[1,1'-biphenyl]-2-yl}-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea

Katalognummer B2736512
CAS-Nummer: 548749-14-0
Molekulargewicht: 460.537
InChI-Schlüssel: JKLWMSPABOJJAC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “1-{[1,1’-biphenyl]-2-yl}-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of similar compounds involves acyl coupling of 2-aminobenzophenones with α-(benzotriazol-1-yl)-N-acylglycines followed by displacement of the benzotriazole ring with ammonia and cyclization of the resulting monoacyl aminals . Another method involves conversion of a compound to the acyl chloride in the presence of oxalyl chloride in DMF, acyl coupling of the resulting product with 2-aminobenzophenone, displacement of the benzo triazole moiety with ammonia, and cyclization of the resulting amino-ketone intermediate .

Wissenschaftliche Forschungsanwendungen

Polymorphism and Bioavailability Enhancement

  • Research on polymorphs of related compounds has identified different crystalline forms (alpha and beta) obtained through recrystallization, influencing their solubility and bioavailability. Techniques such as solid dispersion and wet grinding have been employed to enhance their dissolution and absorption, showing that certain formulations can significantly increase bioavailability (Yano et al., 1996).

Colloidal Particle Formation and Stability

  • Investigations into the physicochemical and pharmaceutical properties of colloidal particles formed from solid dispersion systems of these compounds have demonstrated stable colloidal solutions with good absorption rates upon oral administration. These findings suggest a potential route for improving the delivery of poorly water-soluble drugs (Yano et al., 1996).

Gastrin/CCK-B Receptor Antagonism

  • Studies have identified certain derivatives as potent and selective antagonists of the gastrin/cholecystokinin-B (CCK-B) receptor, providing insights into their therapeutic potential for conditions influenced by these receptors. These compounds have been evaluated both in vitro and in vivo for their pharmacological profiles, revealing high selectivity and potency (Takinami et al., 1997).

Enzyme Inhibition and Anticancer Activity

  • Research on urea derivatives, including structure-activity relationships, has highlighted their potential as enzyme inhibitors and anticancer agents. Various studies have synthesized and tested compounds for their ability to inhibit specific enzymes and demonstrate anticancer activities in vitro, suggesting a promising area for the development of new therapeutic agents (Mustafa et al., 2014).

Eigenschaften

IUPAC Name

1-(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)-3-(2-phenylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H24N4O2/c1-33-25-19-11-9-17-23(25)26(21-14-6-3-7-15-21)31-27(28(33)34)32-29(35)30-24-18-10-8-16-22(24)20-12-4-2-5-13-20/h2-19,27H,1H3,(H2,30,32,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKLWMSPABOJJAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3=CC=CC=C3C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.